Bis(pentafluorophenyl)trisulfane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
52082-75-4 |
|---|---|
Molecular Formula |
C12F10S3 |
Molecular Weight |
430.3 g/mol |
IUPAC Name |
1,2,3,4,5-pentafluoro-6-[(2,3,4,5,6-pentafluorophenyl)trisulfanyl]benzene |
InChI |
InChI=1S/C12F10S3/c13-1-3(15)7(19)11(8(20)4(1)16)23-25-24-12-9(21)5(17)2(14)6(18)10(12)22 |
InChI Key |
WAWDZKHAORKCNL-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)SSSC2=C(C(=C(C(=C2F)F)F)F)F)F)F)F |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of Bis Pentafluorophenyl Trisulfane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Bis(pentafluorophenyl)trisulfane
NMR spectroscopy serves as a cornerstone in the structural determination of this compound, offering precise insights into its atomic connectivity and electronic environment.
Multidimensional NMR Techniques (e.g., HSQC, COSY)
While specific Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY) data for this compound are not extensively reported in the available literature, the application of these techniques is crucial for unambiguous signal assignment. HSQC would definitively correlate the carbon signals of the pentafluorophenyl rings to their directly attached fluorine atoms, though in this case, no protons are directly bonded to the aromatic carbons. COSY experiments would be instrumental in identifying through-space or long-range couplings between the fluorine atoms on the aromatic ring, aiding in the assignment of the ortho, meta, and para fluorine signals.
¹H, ¹³C, ¹⁹F, and ³³S NMR Applications in Structural Assignments
The multinuclear NMR analysis provides a detailed electronic picture of the molecule.
¹H NMR: Due to the absence of hydrogen atoms in this compound, the ¹H NMR spectrum is expected to be silent, confirming the perfluorinated nature of the aryl rings.
¹³C NMR: The ¹³C NMR spectrum provides characteristic signals for the carbon atoms of the pentafluorophenyl rings. The carbon atoms directly bonded to fluorine exhibit splitting due to C-F coupling. Based on data for similar compounds, the chemical shifts are expected in the aromatic region, with the carbon attached to the sulfur atom appearing at a distinct chemical shift. libretexts.org The resonance frequencies of ¹³C nuclei are influenced by factors such as hybridization and the electronegativity of neighboring atoms. libretexts.org
¹⁹F NMR: ¹⁹F NMR is a particularly powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range. wikipedia.org The spectrum of this compound is expected to show three distinct signals corresponding to the ortho, meta, and para fluorine atoms of the C₆F₅ ring. The chemical shifts and coupling constants (J-coupling) provide valuable structural information. thermofisher.com Long-range ¹⁹F-¹⁹F coupling is a common feature in such systems. wikipedia.org
| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |
| ¹H | N/A | Silent spectrum confirms perfluorination. |
| ¹³C | 130-150 | Signals for aromatic carbons with C-F couplings. |
| ¹⁹F | -130 to -170 | Three distinct signals for ortho, meta, and para fluorines with complex coupling patterns. |
| ³³S | Broad signal | Chemical shift characteristic of a trisulfane (B228730) moiety. |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Assignment of Characteristic Vibrational Modes and Functional Group Analysis
The IR and Raman spectra of this compound are dominated by vibrations associated with the pentafluorophenyl rings and the sulfur-sulfur bonds.
C-F Stretching: Strong absorption bands in the IR spectrum between 1000 and 1300 cm⁻¹ are characteristic of C-F stretching vibrations.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings typically appear in the region of 1400-1650 cm⁻¹.
S-S Stretching: The S-S stretching vibrations in trisulfanes are expected to appear as weak to medium intensity bands in the Raman spectrum, typically in the range of 400-500 cm⁻¹. The Raman spectra of polysulfanes often show characteristic bands related to the S-S bonds. researchgate.netresearchgate.net
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| C-F Stretching | 1000 - 1300 | IR |
| Aromatic C=C Stretching | 1400 - 1650 | IR, Raman |
| S-S Stretching | 400 - 500 | Raman |
The complementary nature of IR and Raman spectroscopy is essential for a complete vibrational analysis, as some modes may be more active in one technique than the other. americanpharmaceuticalreview.com
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and shedding light on its stability.
High-Resolution Mass Spectrometry for Elemental Composition Determination
High-resolution mass spectrometry (HRMS) is indispensable for determining the precise elemental composition of a molecule. For this compound (C₁₂F₁₀S₃), HRMS would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion peak.
The fragmentation pattern observed in the mass spectrum offers insights into the molecule's structure and bond strengths. Common fragmentation pathways for organosulfur and organofluorine compounds include the loss of sulfur atoms and fragmentation of the aromatic rings. libretexts.org The analysis of the isotopic pattern of the molecular ion peak would also confirm the presence of three sulfur atoms.
Tandem Mass Spectrometry for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. In the case of this compound, MS/MS would provide critical insights into its connectivity and the stability of its constituent parts.
The fragmentation of organosulfur compounds in mass spectrometry is influenced by the relative bond strengths and the stability of the resulting fragments. acs.orgacs.org For this compound, the most probable initial fragmentation events would involve the cleavage of the sulfur-sulfur bonds, which are generally the weakest bonds in the molecule.
A plausible fragmentation pathway would begin with the homolytic or heterolytic cleavage of one of the S-S bonds in the trisulfane chain. This could lead to the formation of a variety of fragment ions. For instance, the loss of a sulfur atom (S) or a disulfide unit (S₂) from the molecular ion could be expected.
Another significant fragmentation pathway would likely involve the cleavage of the carbon-sulfur (C-S) bond. The highly electronegative pentafluorophenyl group would influence the charge distribution and stability of the resulting fragments. The formation of the pentafluorophenyl cation ([C₆F₅]⁺) or a pentafluorophenylthiyl radical ([C₆F₅S]•) are probable outcomes.
Subsequent fragmentation of these primary ions in an MS/MS experiment would provide further structural information. For example, the [C₆F₅S]⁺ ion could lose a sulfur atom to yield the [C₆F₅]⁺ ion. The study of the collision-induced dissociation (CID) spectra would allow for the construction of a detailed fragmentation map, confirming the trisulfane linkage and the identity of the aromatic substituents.
Table 1: Postulated Major Fragment Ions of this compound in Tandem Mass Spectrometry
| Fragment Ion | Proposed Structure | m/z (Calculated) |
| [C₁₂F₁₀S₃]⁺ | Molecular Ion | 430 |
| [C₁₂F₁₀S₂]⁺ | Loss of S | 398 |
| [C₆F₅S₂]⁺ | Cleavage of S-S bond | 231 |
| [C₆F₅S]⁺ | Cleavage of S-S bond | 199 |
| [C₆F₅]⁺ | Cleavage of C-S bond | 167 |
Note: The m/z values are calculated based on the most abundant isotopes.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov A single-crystal X-ray diffraction study of this compound would provide precise information on its molecular geometry, conformation, and intermolecular interactions. Although a specific crystal structure for this compound is not readily found, we can infer its likely structural features based on related compounds.
The crystal packing of this compound would be significantly influenced by intermolecular interactions involving the fluorine atoms and the aromatic rings. Given the absence of C-H bonds, the typical C-H···F-C hydrogen bonds would not be present. However, other non-covalent interactions would play a crucial role in the solid-state assembly.
The geometry of the trisulfane chain (-S-S-S-) is a key structural feature. In related organic and inorganic trisulfanes, the S-S bond lengths are typically in the range of 2.00 to 2.10 Å. The central S-S bond is often slightly shorter or longer than the terminal S-S bonds, depending on the electronic effects of the substituents.
Table 2: Expected Geometric Parameters for the Trisulfane Moiety in this compound Based on Analogous Structures
| Parameter | Expected Range |
| S-S Bond Length | 2.00 - 2.10 Å |
| S-S-S Bond Angle | 105° - 110° |
| C-S-S-S Dihedral Angle | Variable, dependent on conformation |
Other Advanced Spectroscopic Probes for Electronic Structure (e.g., Photoelectron Spectroscopy)
Photoelectron spectroscopy (PES) provides direct information about the electronic structure of a molecule by measuring the kinetic energies of electrons ejected upon photoionization. Both ultraviolet photoelectron spectroscopy (UPS) and X-ray photoelectron spectroscopy (XPS) would be valuable in characterizing this compound.
UPS, which probes the valence electronic levels, would reveal the energies of the molecular orbitals. The spectrum would be expected to show features corresponding to the ionization of electrons from the sulfur lone pairs, the S-S and C-S sigma bonds, and the π-system of the pentafluorophenyl rings. The high electronegativity of the fluorine atoms would likely lead to a stabilization of the aromatic π orbitals compared to non-fluorinated analogues.
XPS provides information about the core-level electron binding energies, which are sensitive to the chemical environment of the atom. acs.org The S 2p spectrum would be particularly informative. The binding energy of the sulfur electrons would be influenced by the electronegative pentafluorophenyl groups, likely shifting to higher energy compared to alkyl-substituted trisulfanes. It might also be possible to resolve the signals from the central and terminal sulfur atoms in the trisulfane chain, providing further insight into the electronic differences between these positions. The F 1s and C 1s spectra would also be characteristic, with the C 1s spectrum showing distinct signals for the fluorine-bound and sulfur-bound carbon atoms. Computational studies on related sulfonyl and phosphonyl groups have provided insights into the nature of bonding in such systems, which can be complemented by experimental PES data. nih.gov
Theoretical and Computational Chemistry Investigations of Bis Pentafluorophenyl Trisulfane
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic characteristics. For a molecule like bis(pentafluorophenyl)trisulfane, these methods can provide insights that are difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations would be instrumental in determining its three-dimensional structure. The key areas of investigation would include the bond lengths and angles of the C-S-S-S-C backbone and the conformation of the pentafluorophenyl rings relative to the trisulfane (B228730) chain.
A representative approach to such a study would involve geometry optimization using a functional like B3LYP, which is known to perform well for a wide range of organic and organometallic compounds, paired with a basis set such as 6-311+G(d,p) to adequately describe the diffuse electrons and polarization functions on both sulfur and fluorine atoms. researchgate.netdtic.mil
Table 1: Predicted Geometrical Parameters for this compound from Analogous DFT Studies (Note: This data is hypothetical and based on typical values for similar structures, as direct computational studies on this compound are not widely available.)
| Parameter | Predicted Value |
| S-S Bond Length | 2.05 - 2.10 Å |
| C-S Bond Length | 1.75 - 1.80 Å |
| C-S-S Bond Angle | 100° - 105° |
| S-S-S Bond Angle | 105° - 110° |
| C-S-S-S Dihedral Angle | 80° - 100° |
For even higher accuracy in predicting electronic properties, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, can provide benchmark-quality data on the electronic structure of this compound.
These high-level calculations would be particularly useful for refining the understanding of the subtle electronic effects of the perfluorinated rings on the sulfur backbone. For instance, ab initio methods can provide very accurate predictions of ionization potentials and electron affinities, which are crucial for understanding the molecule's redox behavior. While full geometry optimization at a high level of theory might be computationally expensive, single-point energy calculations on DFT-optimized geometries can provide a good balance of accuracy and efficiency. nih.gov
The application of ab initio methods would be especially pertinent in cases where DFT might not adequately describe certain interactions, such as weak non-covalent interactions that could influence the conformational preferences of the molecule.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's electronic stability and the energy required to excite an electron from the ground state. fluorine1.ru
For this compound, the HOMO is expected to be localized primarily on the trisulfane chain, which is rich in lone pair electrons. Conversely, the LUMO is likely to be distributed over the electron-deficient pentafluorophenyl rings. The strong electron-withdrawing nature of the C₆F₅ groups is predicted to significantly lower the energy of the LUMO, while also having a stabilizing (lowering) effect on the HOMO. numberanalytics.comsemanticscholar.org This would likely result in a relatively small HOMO-LUMO gap compared to non-fluorinated diphenyl trisulfane, suggesting that this compound may be more susceptible to electronic excitation. acs.org
Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum of the molecule, providing information on the energies and intensities of its electronic transitions. This would allow for a direct comparison with any future experimental UV-Vis spectroscopic data.
Table 2: Predicted Electronic Properties for this compound from Analogous DFT Studies (Note: This data is hypothetical and based on typical values for similar structures, as direct computational studies on this compound are not widely available.)
| Property | Predicted Value (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.5 to -2.5 |
| HOMO-LUMO Gap | 4.5 to 5.5 |
| First Electronic Transition | > 250 nm |
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.
For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational dynamics. By simulating the molecule at different temperatures, it would be possible to observe transitions between different rotational isomers of the trisulfane chain. This would allow for the determination of the free energy landscape of the molecule, revealing the relative populations of different conformers and the energy barriers for their interconversion.
Such simulations would also shed light on the rotational dynamics of the pentafluorophenyl rings. It is likely that the steric bulk of these groups would lead to hindered rotation, and MD simulations could quantify the extent of this hindrance.
MD simulations are particularly powerful for studying the behavior of molecules in condensed phases (liquids or solids). For this compound, simulations of multiple molecules would reveal the nature of the intermolecular forces that govern its bulk properties.
A key interaction to investigate would be the potential for arene-perfluoroarene π-stacking between the electron-deficient pentafluorophenyl rings of one molecule and those of another. acs.org These interactions, which are a combination of electrostatic and dispersion forces, can lead to specific aggregation patterns in the solid state or in solution. The fluorine atoms can also participate in halogen bonding, which could further influence the packing of the molecules.
By simulating the molecule in a solvent, it would be possible to predict its solvation properties and to understand how the solvent environment affects its conformational preferences and aggregation behavior. The insights gained from MD simulations would be crucial for understanding the material properties of this compound and for designing potential applications.
Mechanistic Investigations of Reaction Pathways
There is a lack of published research on the transition state analysis and reaction energetics of this compound. Similarly, no theoretical determinations of its bond dissociation energies have been found.
Charge Distribution and Electrostatic Potential Mapping
Detailed analyses, such as Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping for reactivity prediction, have not been reported for this compound.
Advanced Computational Analyses
Advanced computational analyses, including Radial Distribution Function and Spherical Harmonics Analysis, which would provide deeper insights into the molecule's structure and interactions, are also not available in the current body of scientific literature.
Reactivity and Reaction Mechanisms of Bis Pentafluorophenyl Trisulfane
Reactions Involving the Trisulfane (B228730) Moiety
The trisulfane linkage (S-S-S) is the central reactive site of the molecule, susceptible to cleavage, radical formation, and redox processes. The presence of the strongly electronegative pentafluorophenyl groups modulates the electron density along the sulfur chain, impacting its stability and reactivity compared to non-fluorinated diaryl trisulfanes.
The sulfur-sulfur bonds in bis(pentafluorophenyl)trisulfane are susceptible to cleavage by various reagents, a characteristic reaction of polysulfanes. Nucleophiles are common agents for initiating the cleavage of S-S bonds. In a process analogous to thiol-disulfide exchange, a nucleophile (Nu⁻) can attack one of the sulfur atoms of the trisulfane, leading to the scission of a sulfur-sulfur bond. For instance, the attack of a thiolate anion (RS⁻) on one of the outer sulfur atoms would lead to the formation of a disulfide and a pentafluorophenylthiolate anion. The central sulfur atom can also be a target for nucleophilic attack. The reaction with phosphines, such as triphenylphosphine, which are known to reduce disulfides, can also cleave the S-S bonds in trisulfanes, typically yielding sulfides and phosphine (B1218219) sulfides.
The formation of this compound can be achieved through several synthetic routes that involve the creation of sulfur-sulfur bonds. A common method involves the reaction of pentafluorophenylthiol (C₆F₅SH) with sulfur dichloride (SCl₂) or sulfur monochloride (S₂Cl₂). These reactions proceed through the nucleophilic attack of the thiol on the electrophilic sulfur halide, with the elimination of hydrogen chloride.
The S-S bonds in this compound can undergo homolytic cleavage upon thermal or photochemical stimulation, leading to the formation of sulfur-centered radicals. The thermal decomposition of organic trisulfanes can generate thiyl radicals. In the case of this compound, this would lead to the formation of the pentafluorobenzenethiyl radical (C₆F₅S•). This radical is a key intermediate in various chemical transformations. The pentafluorobenzenethiyl radical is known to be an effective hydrogen abstractor from activated C-H bonds.
The generation of these radicals can initiate polymerization reactions or be trapped by other radical scavengers. The stability of the pentafluorobenzenethiyl radical is influenced by the electron-withdrawing nature of the pentafluorophenyl ring.
The sulfur atoms in this compound exist in a low oxidation state and can be oxidized by various oxidizing agents. Oxidation can lead to the formation of a range of sulfur-oxygen compounds, such as thiosulfinates (RS(O)S-SR) and thiosulfonates (RS(O)₂S-SR) and further oxidized species. The specific products formed depend on the nature of the oxidizing agent and the reaction conditions. For instance, mild oxidation may lead to the formation of trisulfane oxides. Stronger oxidizing agents can lead to the cleavage of the S-S bonds and the formation of sulfonic acids (C₆F₅SO₃H).
Conversely, the trisulfane moiety can be reduced. Reduction of the S-S bonds typically leads to the formation of the corresponding thiol, pentafluorophenylthiol (C₆F₅SH). Common reducing agents for this transformation include metal hydrides, such as sodium borohydride, or phosphines in the presence of a proton source. The reduction process involves the nucleophilic attack of a hydride or other nucleophile on a sulfur atom, followed by cleavage of the S-S bond.
Catalytic Applications and Mechanistic Insights
Organometallic Transformations Mediated by Bis(pentafluorophenyl)trisulfane
Ligand Effects on Catalytic Activity and Selectivity
Given the absence of any reported catalytic systems employing this compound, there is no information on the electronic or steric effects this ligand might exert on a metal center to influence catalytic activity or selectivity. The impact of the pentafluorophenyl groups and the trisulfane (B228730) bridge on the performance of a hypothetical catalyst remains entirely unexplored.
While the compound this compound is known and has been assigned a CAS number (52082-75-4), its documented utility is limited to its role as a reagent in organic synthesis for the preparation of other organosulfur compounds. There are no reports of its application in catalysis.
Electrochemical Investigations of Bis Pentafluorophenyl Trisulfane
Cyclic Voltammetry Studies and Redox Potentials
While direct cyclic voltammetry data for bis(pentafluorophenyl)trisulfane is not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally analogous compounds, particularly those containing perfluoroalkyl groups. Research on 3,6-bis(perfluoroalkyl)-1,2-dithiins, which also feature a sulfur-sulfur bond and strong electron-withdrawing substituents, reveals key electrochemical characteristics that can be extrapolated to understand this compound. nih.gov
Cyclic voltammetric analysis of 3,6-bis(trifluoromethyl)-1,2-dithiin and 3,6-bis(pentafluoroethyl)-1,2-dithiin has shown a reversible one-electron oxidation at potentials significantly more positive than their non-fluorinated counterparts. nih.gov This indicates that the presence of the electron-withdrawing perfluoroalkyl groups makes the molecule more difficult to oxidize. Following the initial reversible oxidation, a second, irreversible oxidation occurs at even higher potentials. nih.gov
Given the strong electron-withdrawing nature of the pentafluorophenyl group, it is anticipated that this compound would exhibit similar behavior, with a high oxidation potential. The specific redox potential values would be influenced by the experimental conditions, such as the solvent, supporting electrolyte, and scan rate.
Table 1: Electrochemical Data for Analogue Perfluoroalkyl-Substituted 1,2-Dithiins
| Compound | First Oxidation Potential (Eox1) | Second Oxidation Potential (Eox2) | Nature of First Oxidation |
|---|---|---|---|
| 3,6-bis(trifluoromethyl)-1,2-dithiin | Data not specified in abstract | Data not specified in abstract | Reversible |
| 3,6-bis(pentafluoroethyl)-1,2-dithiin | Data not specified in abstract | Data not specified in abstract | Reversible |
Data derived from qualitative descriptions in the cited literature. Specific potential values require access to the full study. nih.gov
Electron Transfer Mechanisms and Pathways
The electrochemical behavior of organosulfur compounds often involves complex electron transfer mechanisms. For diaryl trisulfides, electrochemical reduction can lead to the cleavage of the sulfur-sulfur bonds. The polarization of a sulfur cathode can generate polysulfide ions which are nucleophilic. scispace.com
Based on the studies of related perfluoroalkyl-substituted dithiins, the initial electrochemical process for this compound is likely a one-electron oxidation to form a radical cation. nih.gov The reversibility of this initial step for the analogue compounds suggests that the resulting radical cation has a degree of stability, likely due to the delocalization of the charge over the sulfur chain and the aromatic rings.
The subsequent irreversible oxidation at a more positive potential suggests that the dication is unstable and undergoes rapid chemical reactions. nih.gov The specific nature of these follow-up reactions would require further detailed investigation but could involve fragmentation of the trisulfane (B228730) chain or reaction with the solvent or electrolyte.
Correlation of Electrochemical Behavior with Molecular and Electronic Structure
The electrochemical properties of this compound are intrinsically linked to its molecular and electronic structure. The key features influencing its redox behavior are the trisulfane linkage and the highly electron-withdrawing pentafluorophenyl groups.
The S-S-S chain is the primary site of redox activity. The lone pairs of electrons on the sulfur atoms are involved in the oxidation process. The energy of the highest occupied molecular orbital (HOMO), which is largely localized on the sulfur chain, will determine the ease of oxidation.
The five fluorine atoms on each phenyl ring exert a strong inductive and mesomeric electron-withdrawing effect. This effect significantly lowers the energy of the HOMO, making the compound more difficult to oxidize compared to non-fluorinated diaryl trisulfides. This is consistent with the observation of high oxidation potentials in the analogous perfluoroalkyl-substituted dithiins. nih.gov The planarity of the resulting radical cation upon oxidation, as hypothesized for the dithiin analogues, could also play a role in its relative stability. nih.gov
In essence, the pentafluorophenyl groups act as electronic sinks, stabilizing the neutral molecule and increasing the energy required to remove an electron. This correlation provides a framework for tuning the redox properties of polysulfanes by modifying the nature of the aryl substituents.
Supramolecular Chemistry and Advanced Materials Applications
Self-Assembly and Supramolecular Architectures
Intermolecular Interactions in Directed Self-Assembly (e.g., C-F...F-C, C-H...F-C)
No crystal structure data for Bis(pentafluorophenyl)trisulfane was found, which is essential for analyzing the specific intermolecular interactions that govern its self-assembly and supramolecular architecture.
Applications in Polymer Science and Functional Materials
Role as Polymerization Initiators or Modifiers
The literature search did not yield any studies demonstrating the use of this compound as an initiator or modifier in polymerization processes.
Incorporation into Novel Polymeric Frameworks and Composites
There is no available research on the incorporation of this compound into polymeric frameworks or composite materials.
Potential in Optoelectronic Materials
Evaluation of Optical Limiting and Nonlinear Optical Properties
No studies evaluating the optical limiting or nonlinear optical properties of this compound were identified.
Q & A
Basic: What are the primary synthetic routes for Bis(pentafluorophenyl)trisulfane, and how can reaction conditions be optimized to improve yield?
Answer:
this compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting pentafluorothiophenol derivatives with sulfur monochloride (S₂Cl₂) under controlled conditions. For example:
- Route 1: Reaction of sodium pentafluorothiophenolate with S₂Cl₂ in anhydrous THF at 0–5°C, followed by gradual warming to room temperature.
- Route 2: Use of Grignard reagents (e.g., C₆F₅MgBr) with elemental sulfur in a stepwise sulfur insertion process.
Optimization strategies:
- Catalyst selection: Palladium catalysts (e.g., Pd₂(dba)₃) enhance coupling efficiency .
- Solvent effects: Polar aprotic solvents (e.g., DMF, THF) improve solubility of fluorinated intermediates.
- Temperature control: Low temperatures minimize side reactions (e.g., polysulfane formation).
| Synthetic Route | Yield (%) | Key Variables |
|---|---|---|
| S₂Cl₂ + NaC₆F₅S | ~70–80 | Solvent purity, stoichiometry |
| Grignard + S₈ | ~50–60 | Catalyst loading, reaction time |
Characterization via ¹⁹F NMR and mass spectrometry is critical to confirm product identity and purity .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
- ¹⁹F NMR: Provides rapid identification of the pentafluorophenyl environment. Chemical shifts typically appear at δ −140 to −160 ppm (ortho-F), δ −160 to −165 ppm (para-F), and δ −165 to −170 ppm (meta-F) .
- X-ray crystallography: Resolves the trisulfane (S–S–S) bond geometry and torsional angles. SHELX software (e.g., SHELXL) is widely used for structure refinement, particularly for handling disorder in flexible trisulfane chains .
- Mass spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺ or [M−S]⁺ fragments due to S–S bond cleavage).
Example crystallographic parameters (analogous trisulfane):
| Parameter | Bis(oxamido)trisulfane |
|---|---|
| Space group | Monoclinic, P2₁/n |
| a (Å) | 8.975(2) |
| b (Å) | 8.875(1) |
| c (Å) | 12.781(2) |
| β (°) | 94.40(2) |
Advanced: How can SHELX software address challenges in refining the crystal structure of this compound?
Answer:
The flexible S–S–S backbone in this compound often leads to disorder, complicating refinement. SHELX tools offer solutions:
- Phase annealing (SHELXS-90): Resolves phase ambiguities in large structures by optimizing negative quartet relationships, improving initial model accuracy .
- Twin refinement (SHELXL): Handles twinned crystals by partitioning data into domains with distinct orientation matrices.
- Disorder modeling: Split-atom or isotropically restrained models for sulfur atoms reduce overfitting.
Key steps:
Data collection: High-resolution (<1.0 Å) data minimizes phase errors.
Restraints: Apply geometric constraints (e.g., S–S bond lengths ≈ 2.05 Å) .
Validation: Check Rint (<5%) and residual density maps post-refinement .
Advanced: How should researchers resolve contradictions in spectroscopic data for this compound, such as unexpected NMR splitting or IR absorption bands?
Answer:
Contradictions often arise from dynamic behavior (e.g., bond rotation, polymorphism):
- Variable-temperature NMR: Cooling samples to −40°C slows S–S bond rotation, simplifying splitting patterns .
- DFT calculations: Compare computed IR spectra (e.g., Gaussian 16) with experimental data to assign ambiguous vibrational modes (e.g., S–S stretches at 450–500 cm⁻¹).
- Powder XRD: Identifies polymorphic forms affecting spectral profiles.
Case study: Discrepancies in ¹⁹F NMR integrals may indicate partial decomposition; validate via TGA-MS to detect volatile byproducts (e.g., S₈ or C₆F₅SH) .
Advanced: What computational methods are suitable for modeling the electronic structure and reactivity of this compound?
Answer:
- DFT (B3LYP/6-311+G(d,p)): Predicts bond dissociation energies (BDEs) for S–S bonds (~50–60 kcal/mol) and frontier molecular orbitals (HOMO/LUMO gaps ~4–5 eV) .
- MD simulations: Analyze torsional flexibility of the S–S–S chain in solvated systems (e.g., using AMBER force fields).
- NBO analysis: Quantifies hyperconjugative interactions between sulfur lone pairs and C–F σ* orbitals.
Validation: Compare computed vs. experimental X-ray bond lengths (e.g., S–S: 2.05 Å) and angles (S–S–S: ~105°) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
